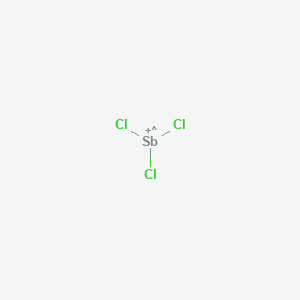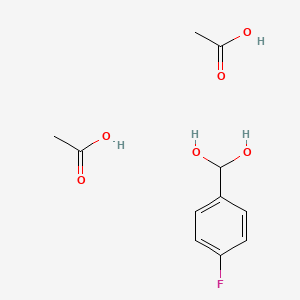
Acetic acid--(4-fluorophenyl)methanediol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–(4-fluorophenyl)methanediol (2/1) is a chemical compound that combines acetic acid and (4-fluorophenyl)methanediol in a 2:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(4-fluorophenyl)methanediol (2/1) typically involves the reaction of acetic acid with (4-fluorophenyl)methanediol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of acetic acid–(4-fluorophenyl)methanediol (2/1) involves large-scale synthesis using advanced chemical reactors and process control systems. The process is designed to ensure consistent quality and high efficiency. The use of automated systems and continuous monitoring allows for precise control of reaction parameters, resulting in a reliable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(4-fluorophenyl)methanediol (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of acetic acid–(4-fluorophenyl)methanediol (2/1) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of acetic acid–(4-fluorophenyl)methanediol (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different carboxylic acids, while reduction reactions may yield alcohols or other reduced compounds .
Scientific Research Applications
Acetic acid–(4-fluorophenyl)methanediol (2/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid–(4-fluorophenyl)methanediol (2/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid–(4-fluorophenyl)methanediol (2/1) include other fluorinated phenylmethanediol derivatives and acetic acid derivatives. These compounds share some structural similarities but may differ in their chemical properties and applications .
Uniqueness
The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
64002-52-4 |
|---|---|
Molecular Formula |
C11H15FO6 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
acetic acid;(4-fluorophenyl)methanediol |
InChI |
InChI=1S/C7H7FO2.2C2H4O2/c8-6-3-1-5(2-4-6)7(9)10;2*1-2(3)4/h1-4,7,9-10H;2*1H3,(H,3,4) |
InChI Key |
KYTOFNIAVJDMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


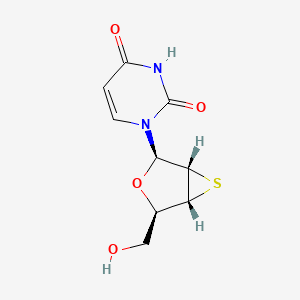
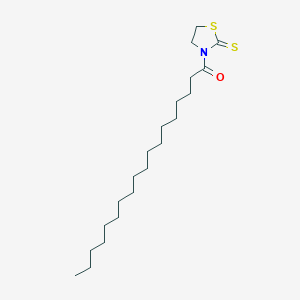
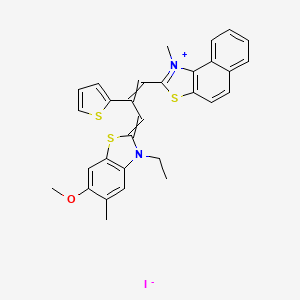

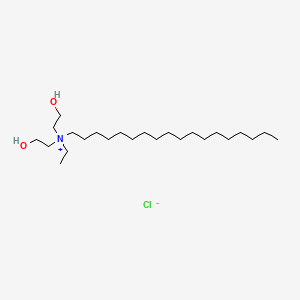
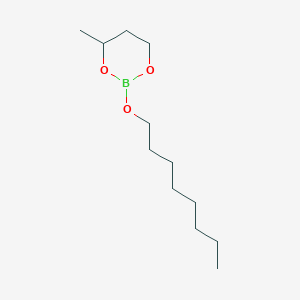
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
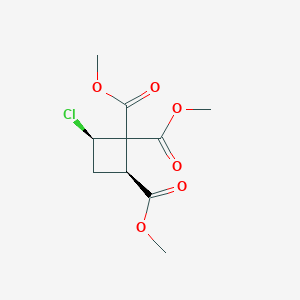
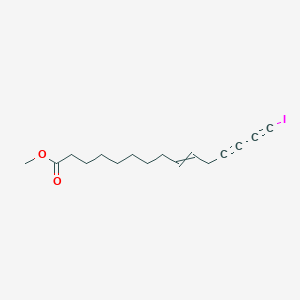
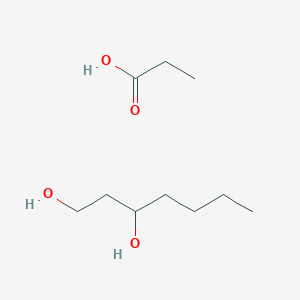
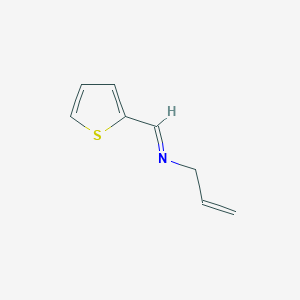

![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
